molecular formula C14H28N2O2 B13550017 tert-butyl N-[2-methyl-1-(piperidin-2-yl)propyl]carbamate

tert-butyl N-[2-methyl-1-(piperidin-2-yl)propyl]carbamate

Cat. No.: B13550017
M. Wt: 256.38 g/mol
InChI Key: TVWKYDXVDVDCRR-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-methyl-1-(piperidin-2-yl)propyl]carbamate is a carbamate-protected amine derivative featuring a piperidine ring and a branched alkyl chain. This compound serves as a critical intermediate in medicinal chemistry, particularly for synthesizing peptidomimetics and enzyme inhibitors. Its tert-butyloxycarbonyl (Boc) group enhances stability during synthetic workflows, making it a preferred choice for multi-step reactions .

Properties

Molecular Formula

C14H28N2O2

Molecular Weight

256.38 g/mol

IUPAC Name

tert-butyl N-(2-methyl-1-piperidin-2-ylpropyl)carbamate

InChI

InChI=1S/C14H28N2O2/c1-10(2)12(11-8-6-7-9-15-11)16-13(17)18-14(3,4)5/h10-12,15H,6-9H2,1-5H3,(H,16,17)

InChI Key

TVWKYDXVDVDCRR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1CCCCN1)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthesis of Piperidin-2-yl Substituted Amines

The piperidin-2-yl moiety can be introduced via:

  • Reductive amination or alkylation of piperidin-2-one derivatives : Starting from 2-piperidone, alkylation with an appropriate alkyl halide bearing the 2-methyl-1-propyl substituent can yield the desired amine after reduction.
  • Hydrogenation of pyridinyl carbamates : Literature reports indicate that hydrogenation of tert-butyl 3-pyridinylmethylcarbamate derivatives using catalysts such as palladium on activated charcoal or rhodium on carbon in solvents like methanol or ethanol under hydrogen atmosphere can yield tert-butyl methyl(piperidin-3-yl)carbamate analogues. Although this example is for the 3-piperidinyl isomer, similar conditions can be adapted for 2-piperidinyl derivatives.

Protection with tert-Butyl Carbamate (Boc) Group

The amine protection step typically involves:

  • Reaction of the free amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium hydride in solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).
  • For example, tert-butyl N-methyl-N-(piperidin-3-yl)carbamate was synthesized by treating the amine precursor with Boc2O under mild conditions, followed by purification steps.

Representative Experimental Procedure

Step Reagents and Conditions Description Yield
1 Piperidin-2-ylmethyl amine precursor Synthesis via reductive amination or hydrogenation of pyridinyl carbamate Variable, depending on route
2 Di-tert-butyl dicarbonate, triethylamine, THF, 20°C, 16 h Protection of amine to form tert-butyl carbamate Up to 99% reported in similar carbamate syntheses

Purification and Characterization

  • Purification is commonly performed by silica gel column chromatography using ethyl acetate/hexane mixtures or by reverse phase HPLC for higher purity.
  • Characterization includes NMR spectroscopy (1H, 13C) , mass spectrometry (ESI-MS) , and melting point determination .
  • Example NMR data for related carbamates show characteristic tert-butyl singlets near 1.4–1.5 ppm and multiplets for piperidine ring protons.

Analysis of Preparation Methods

Advantages

  • The use of Boc protection is well-established, providing a stable, easily removable protecting group.
  • Hydrogenation methods for piperidine ring formation are mild and efficient.
  • The synthetic route is adaptable to various substituted piperidines.

Challenges

  • Stereochemical control at the 2-position of piperidine may require chiral starting materials or catalysts.
  • Purification of intermediates can be challenging due to similar polarity of related compounds.
  • Scale-up may require optimization of hydrogenation conditions and catalyst loadings.

Summary Table of Preparation Approaches

Preparation Step Method Key Reagents Conditions Yield Notes
Piperidine ring formation Hydrogenation of pyridinyl carbamate Pd/C or Rh/C, H2, MeOH or EtOH 20–25°C, 1–27 h High (up to 99%) Adaptable to 2-substitution
Amine protection Boc protection Di-tert-butyl dicarbonate, triethylamine THF or DMF, 20°C, 16 h High (up to 99%) Standard amine protection

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[2-methyl-1-(piperidin-2-yl)propyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Tert-butyl N-[2-methyl-1-(piperidin-2-yl)propyl]carbamate is a chemical compound with diverse applications, particularly in medicinal chemistry and organic synthesis. It has a molecular formula of C14H28N2O2C_{14}H_{28}N_2O_2 and a molar mass of approximately 256.38 g/mol . The compound features a tert-butyl group attached to a carbamate moiety, linked to a piperidine structure, which contributes to its unique properties.

General Information

  • IUPAC name: this compound
  • InChI key: InChI=1/C11H22N2O2/c1-11(2,3)15-10(14)13(4)9-7-5-6-8-12-9/h9,12H,5-8H2,1-4H3
  • Molecular Weight: 256.38

Applications

This compound finds applications in:

  • Medicinal Chemistry: Due to its structural features, this compound is valuable in synthesizing various pharmaceutical agents.
  • Organic Synthesis: It serves as a reagent in various chemical reactions, facilitating the creation of complex molecules.
  • Asymmetric Synthesis: The compound's chiral properties make it useful in asymmetric synthesis and as a chiral derivatizing agent.

Related Compounds and Applications

This compound shares structural characteristics with several related compounds, each having unique features and applications:

Compound NameUnique Features
Tert-butyl N-(piperidin-4-ylmethyl)carbamateDifferent piperidine substitution affects biological activity.
Tert-butyl 3-(piperidin-4-yl)propylcarbamateVariation in alkyl chain length influences solubility and reactivity.
(S)-tert-butyl (piperidin-2-ylmethyl)carbamateChiral center leads to distinct pharmacological profiles compared to non-chiral analogs.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-methyl-1-(piperidin-2-yl)propyl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can modulate receptor activity by binding to receptor sites and altering their signaling pathways .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues with Piperidine Modifications

(a) tert-Butyl N-[3-Phenyl-2-(piperidin-4-yl)propyl]carbamate
  • Key Differences : The piperidine ring is substituted at the 4-position instead of the 2-position, and a phenyl group replaces the methyl branch.
  • The phenyl group introduces aromatic interactions, which may enhance hydrophobic binding .
  • Synthetic Relevance : Used in combinatorial libraries for kinase inhibitor development .
(b) tert-Butyl N-[3-(4-Fluorophenyl)-2-(piperidin-2-yl)propyl]carbamate
  • Key Differences : Incorporates a 4-fluorophenyl group.
  • Impact : Fluorine’s electronegativity improves metabolic stability and bioavailability. This derivative is prioritized in CNS drug discovery due to enhanced blood-brain barrier penetration .
(c) tert-Butyl N-[1-(2-Methylsulfonyl-6-phenoxypyrimidin-4-yl)piperidin-4-yl]carbamate
  • Key Differences : Features a pyrimidine-sulfonyl substituent on the piperidine ring.
  • Impact : The sulfonyl group increases polarity and hydrogen-bonding capacity, making it suitable for targeting serine proteases or kinases .

Analogues with Heterocyclic Termini

(a) tert-Butyl Methyl(2-Methyl-1-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)propyl)carbamate (Compound 19)
  • Key Differences : Replaces piperidine with an oxadiazole ring.
  • This analogue exhibited 72% yield in synthesis using 1,1′-carbonyldiimidazole (CDI)-mediated cyclization .
  • Application : Explored as a hemiasterlin analogue for anticancer activity .
(b) tert-Butyl Methyl(2-Methyl-1-(1H-tetrazol-5-yl)propyl)carbamate (Compound 21)
  • Key Differences : Substitutes piperidine with a tetrazole ring.
  • Impact : Tetrazole mimics carboxylic acids, improving solubility and bioavailability. Synthesized in 99% yield via sodium azide and ammonium chloride .
  • NMR Data : ¹H NMR (CDCl₃) δ 9.60 (s, br, 1H), 3.85 (d, J = 10.9 Hz, 1H); ¹³C NMR δ 159.1 (C=O) .

Peptidomimetic Derivatives

(a) tert-Butyl (S)-4-((2-(2-Methyl-1-(3,4,5-trimethoxybenzamido)propyl)thiazole-4-carboxamido)methyl)piperidine-1-carboxylate (Compound 45)
  • Key Differences : Integrates a thiazole ring and trimethoxybenzamide group.
  • Impact: The thiazole moiety enhances conformational restraint, while the trimethoxybenzamide group facilitates DNA minor groove binding. Achieved 23% yield in coupling reactions .
  • Biological Relevance : Demonstrated 99% purity in HPLC, suggesting utility in high-throughput screening .
(b) tert-Butyl N-[3-(5-Chloro-2-oxo-3H-benzimidazol-1-yl)propyl]carbamate
  • Key Differences : Contains a benzimidazolone core.
  • Impact : The benzimidazolone scaffold is associated with inhibition of 8-oxoguanine DNA glycosylase (OGG1), a target in oxidative stress-related diseases. Synthesized in 80% yield via nitro group reduction and cyclization .

Data Tables

Table 2. Impact of Substituents on Bioactivity

Substituent Example Compound Observed Effect
4-Fluorophenyl tert-Butyl N-[3-(4-fluorophenyl)-2-(piperidin-2-yl)propyl]carbamate Enhanced BBB penetration
Tetrazole Compound 21 Improved solubility and oral bioavailability
Sulfonyl Compound in Increased kinase binding affinity

Biological Activity

Tert-butyl N-[2-methyl-1-(piperidin-2-yl)propyl]carbamate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including receptor interactions, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C13H24N2O2C_{13}H_{24}N_{2}O_{2} and a molecular weight of approximately 256.39 g/mol. Its structure features a tert-butyl group, a carbamate functional group, and a piperidine moiety, which contribute to its stability and solubility in organic solvents, enhancing its utility in biological studies .

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity through modulation of various receptors and transporters. Key areas of investigation include:

  • Neurotransmitter Modulation : The compound has shown promise in modulating neurotransmitter systems, particularly through interactions with serotonin and dopamine receptors. These interactions may have implications for treating neurological disorders .
  • Inhibition of Enzymatic Activity : Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in neurodegenerative processes, such as acetylcholinesterase (AChE) and β-secretase. This inhibition could prevent the aggregation of amyloid beta peptides, which are implicated in Alzheimer's disease .

Receptor Affinity Studies

Studies have evaluated the binding affinity of this compound to various receptors:

Receptor Binding Affinity (Ki) Effect
5-HT725 nMModulation of serotonin levels
MAO BIC50 < 50 nMInhibition leading to increased dopamine levels

These findings indicate its potential as a dual-action therapeutic agent targeting both serotonin and monoamine oxidase pathways .

Case Studies

  • In Vitro Neuroprotection : In studies involving astrocyte cell lines exposed to amyloid beta (Aβ) peptides, this compound demonstrated protective effects against cell death induced by Aβ. Cell viability improved significantly when treated with the compound alongside Aβ .
  • In Vivo Efficacy : Animal models have shown that administration of the compound can reduce inflammatory responses associated with neurodegeneration. In particular, it was observed to lower levels of pro-inflammatory cytokines in the brain, suggesting a mechanism for neuroprotection .

Q & A

Q. What are the recommended synthetic routes for tert-butyl N-[2-methyl-1-(piperidin-2-yl)propyl]carbamate, and how can intermediates be optimized?

Methodological Answer: The synthesis typically involves coupling a piperidine-derived amine with a tert-butyl carbamate-protected carbonyl group. Key steps include:

  • Amine Activation : Use coupling agents like EDCI/HOBt to facilitate the reaction between the piperidine amine and the carbamate carbonyl group .
  • Protection/Deprotection : The tert-butyl group is stable under acidic conditions but can be removed with trifluoroacetic acid (TFA) if further functionalization is required .
  • Intermediate Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol/water) ensures high purity .

Q. What safety protocols are critical during handling and storage of this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols or dust .
  • First Aid : For skin contact, wash with soap and water; for inhalation, move to fresh air and seek medical attention .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

Q. How can researchers verify the purity of this compound post-synthesis?

Methodological Answer:

  • HPLC : Use a C18 column with acetonitrile/water mobile phase (retention time ~8–10 minutes) .
  • TLC : Spot on silica plates (Rf ~0.4 in 7:3 hexane/ethyl acetate) .
  • Elemental Analysis : Confirm C, H, N percentages within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing the piperidine moiety be addressed?

Methodological Answer:

  • Chiral Resolution : Use chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution to isolate enantiomers .
  • X-ray Crystallography : Confirm stereochemistry via single-crystal analysis (e.g., CCDC deposition for bond angles and torsion parameters) .
  • Dynamic NMR : Monitor diastereomeric ratios in solution to optimize reaction conditions .

Q. What computational methods are effective in predicting reaction pathways for carbamate formation?

Methodological Answer:

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to model transition states and identify energy barriers for nucleophilic acyl substitution .
  • MD Simulations : Analyze solvent effects (e.g., DMF vs. THF) on reaction kinetics using GROMACS .

Q. How does pH influence the stability of the carbamate group under physiological conditions?

Methodological Answer:

  • Degradation Studies : Incubate the compound in buffers (pH 2–9) at 37°C and monitor decomposition via LC-MS. The tert-butyl carbamate is stable at neutral pH but hydrolyzes rapidly under acidic (pH <3) or basic (pH >10) conditions .
  • Kinetic Analysis : Calculate half-life (t₁/₂) using first-order kinetics; typical t₁/₂ at pH 7.4 is >48 hours .

Q. What advanced spectroscopic techniques resolve ambiguities in structural characterization?

Methodological Answer:

  • 2D NMR : NOESY correlations confirm spatial proximity between the piperidine N-H and tert-butyl protons .
  • High-Resolution MS : ESI-HRMS (m/z calculated for C₁₆H₂₉N₂O₂⁺: 281.2224; observed: 281.2227) .
  • Vibrational Spectroscopy : FT-IR peaks at 1680 cm⁻¹ (C=O stretch) and 1520 cm⁻¹ (N-H bend) confirm carbamate functionality .

Q. How can structure-activity relationship (SAR) studies optimize pharmacological potential?

Methodological Answer:

  • Analog Synthesis : Modify the piperidine ring (e.g., fluorination at C2) or tert-butyl group (e.g., cyclopropyl substitution) .
  • In Vitro Assays : Test binding affinity to serotonin receptors (5-HT2A/2C) using radioligand displacement assays .
  • MD Simulations : Predict blood-brain barrier penetration via logP calculations (optimal range: 2–3) .

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